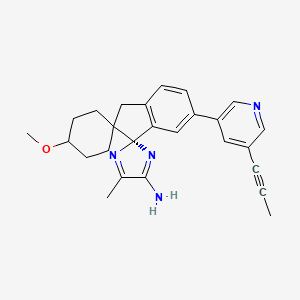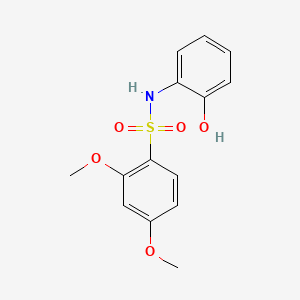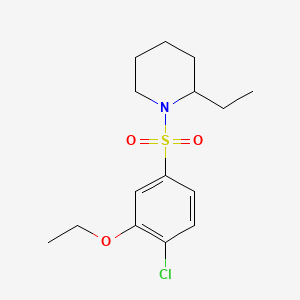![molecular formula C11H15Cl2NO3S B602913 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide CAS No. 1206127-05-0](/img/structure/B602913.png)
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide, also known as DHPMBS, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods. DHPMBS has been found to have significant biochemical and physiological effects, making it a useful tool for studying various biological processes.
Mécanisme D'action
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme. The binding of 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide to the active site of carbonic anhydrase prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This inhibition of carbonic anhydrase activity has been found to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide has been found to have significant biochemical and physiological effects. Inhibition of carbonic anhydrase activity by 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide has been found to reduce the production of bicarbonate ions and increase the concentration of carbon dioxide in the body. This increase in carbon dioxide concentration has been found to have various effects on the body, including the stimulation of respiration and the dilation of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase activity, making it a useful tool for studying the role of carbonic anhydrase in various biological processes. 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is also stable and easy to handle, making it a popular choice for many researchers. However, 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide also has some limitations. It has been found to have a relatively short half-life in vivo, limiting its use in studies that require long-term inhibition of carbonic anhydrase activity.
Orientations Futures
There are many future directions for the use of 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide in scientific research. One potential direction is the study of the role of carbonic anhydrase in cancer. Carbonic anhydrase has been found to be overexpressed in many types of cancer, and inhibition of carbonic anhydrase activity has been shown to have antitumor effects. 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide could be used to further study the role of carbonic anhydrase in cancer and its potential as a target for cancer therapy.
Another potential direction is the study of the role of carbonic anhydrase in the brain. Carbonic anhydrase has been found to be involved in various physiological processes in the brain, including the regulation of cerebral blood flow and the maintenance of pH homeostasis. 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide could be used to further study the role of carbonic anhydrase in the brain and its potential as a target for neurological disorders.
Conclusion:
In conclusion, 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide, or 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide, is a chemical compound that has been widely used in scientific research. 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is a potent inhibitor of carbonic anhydrase activity and has significant biochemical and physiological effects. It has several advantages for use in lab experiments, but also has some limitations. There are many future directions for the use of 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide in scientific research, including the study of its potential as a target for cancer therapy and neurological disorders.
Méthodes De Synthèse
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide can be synthesized using various methods. One of the most common methods for synthesizing 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide involves the reaction between 2,4-dichlorobenzenesulfonyl chloride and 1-(hydroxymethyl)propylamine in the presence of a base such as triethylamine. The reaction yields 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide as a white crystalline solid that can be purified using recrystallization.
Applications De Recherche Scientifique
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme is found in various tissues and plays a crucial role in many physiological processes. 2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase activity, making it a useful tool for studying the role of carbonic anhydrase in various biological processes.
Propriétés
IUPAC Name |
2,4-dichloro-N-(1-hydroxybutan-2-yl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-3-8(6-15)14-18(16,17)11-4-7(2)9(12)5-10(11)13/h4-5,8,14-15H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQFBQXJEYUSFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)

![1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-3-methylpiperidine](/img/structure/B602847.png)



